
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, also known as FUB 144, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to the psychoactive component found in marijuana, delta-9-tetrahydrocannabinol (THC), but it does not produce the same psychoactive effects.
作用機序
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 acts on the endocannabinoid system, which is a complex cell-signaling system that regulates various physiological processes such as appetite, pain, mood, and memory. Specifically, N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body, including the brain, immune system, and peripheral tissues. By binding to these receptors, N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 can modulate the activity of various neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144.
実験室実験の利点と制限
One advantage of using N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is that N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated.
将来の方向性
Future research on N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 could focus on its potential therapeutic applications in treating various medical conditions, as well as its neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144, as well as its long-term safety and toxicity. Finally, studies could investigate the potential use of N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 in combination with other drugs to enhance its therapeutic effects.
合成法
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 is synthesized through a multi-step process involving the reaction of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid with 2-furylmethylamine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and N,N-dimethylformamide. The final product is obtained through crystallization and purification.
科学的研究の応用
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 has been studied for its potential therapeutic applications in treating various medical conditions such as chronic pain, anxiety, and depression. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-18-12-5-4-9(7-11(12)16-17-18)15-13(19)14-8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZRQAWLAXLQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CO3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)
![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)
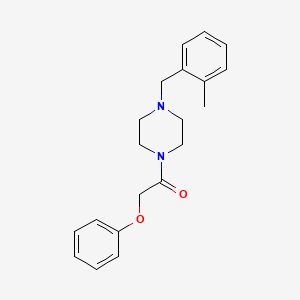
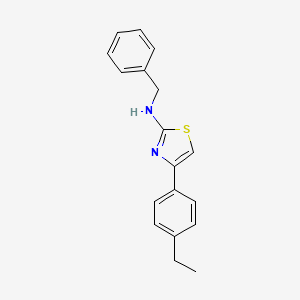
![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833946.png)
![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)
![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)
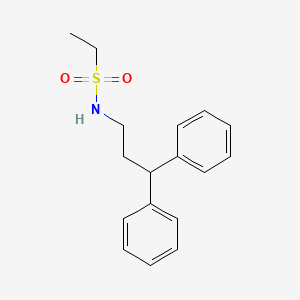
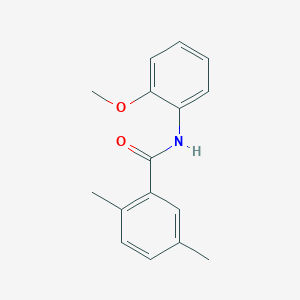
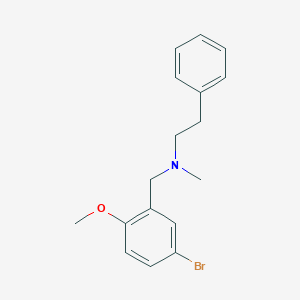
![4-[5-(2-fluorophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5833995.png)
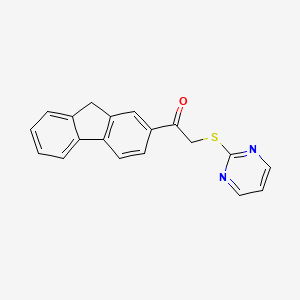
![5-methyl-3-(4-methylphenyl)-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5834009.png)